![molecular formula C17H16ClN3O2S2 B2995150 (5-Chlorothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897477-53-1](/img/structure/B2995150.png)

(5-Chlorothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

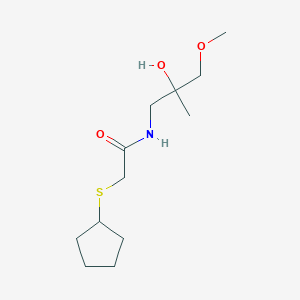

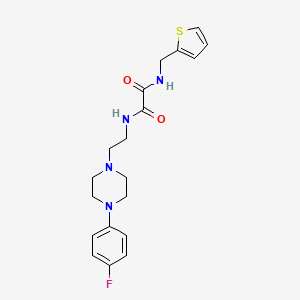

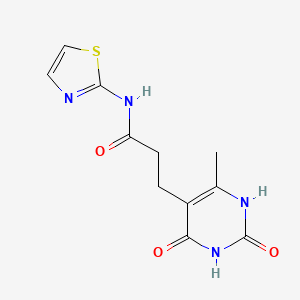

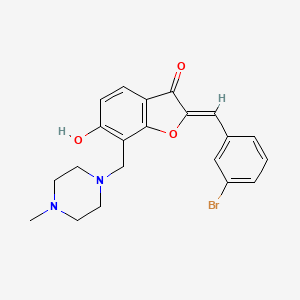

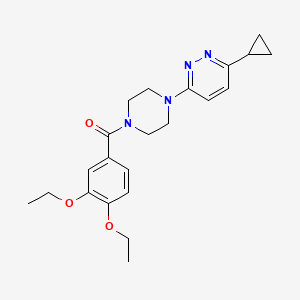

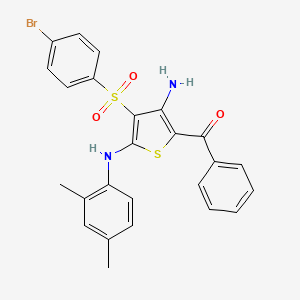

The compound “(5-Chlorothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is an organic compound with the molecular formula C17H16ClN3O2S2. It contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a piperazine ring, and a methoxy group attached to the thiazole ring. The thiazole ring is a five-membered ring containing two hetero atoms .Scientific Research Applications

Analgesic Applications

This compound has been studied for its potential use as an analgesic agent. The modification of thiazole derivatives, which include the core structure of this compound, has shown promising results in in vitro and in vivo studies for the treatment of pain. The hot plate method, a standard test for analgesia, was used to confirm the efficacy of similar compounds .

Anti-inflammatory Drug Development

The anti-inflammatory properties of thiazole derivatives make them candidates for new anti-inflammatory drugs. Inflammation being a protective response to various infectious agents, these compounds have been synthesized and tested for their ability to inhibit COX-1, COX-2, and 5-LOX enzymes, which are key players in the inflammatory process .

COX-2 Inhibition

In the realm of inflammation pharmacology, selective COX-2 inhibitors are sought after for their reduced gastrointestinal side effects compared to non-selective COX inhibitors. Compounds similar to “(5-Chlorothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” have shown potent inhibitory activity against COX-2 enzymes, suggesting potential applications in this field .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interactions between drugs and their target proteins. This compound, due to its structural features, could be a subject of molecular docking studies to explore its potential interactions with COX and LOX enzymes, which could further validate its use in COX/LOX pathway inhibitions .

Synthesis of Derivatives

The chemical structure of this compound allows for the synthesis of various derivatives. These derivatives can be designed to enhance specific pharmacological properties or reduce side effects. The multi-step synthetic approach used to create similar compounds provides a blueprint for the development of new derivatives with potentially improved efficacy .

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are the Cyclooxygenase (COX) enzymes , specifically COX-1, COX-2, and 5-LOX . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .

Mode of Action

The compound interacts with its targets (COX-1, COX-2, and 5-LOX) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation and pain.

Pharmacokinetics

The compound’s effectiveness in in vivo studies suggests it has suitable bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action result in a significant reduction in inflammation and pain. In in vivo studies, the compound showed potent inhibitory effects on COX-2, with IC50 values in the range of 0.76–9.01 μM . It also showed significant effects in animal models at concentrations of 5, 10, and 20 mg/kg body weight .

properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2S2/c1-23-11-3-2-4-12-15(11)19-17(25-12)21-9-7-20(8-10-21)16(22)13-5-6-14(18)24-13/h2-6H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZTVFBOPQXPLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chlorothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2995068.png)

![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2995069.png)

![Methyl 4-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2995075.png)

methanone](/img/structure/B2995076.png)

![Propan-2-yl 2-[4-[(4-ethoxyphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2995077.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2995084.png)

![(Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide](/img/structure/B2995088.png)

![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2995090.png)